1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone
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Overview
Description
1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone typically involves the reaction of 3-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common catalysts used in this synthesis include Lewis acids such as zinc chloride or boron trifluoride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
- 1-(4-Chloro-phenyl)-2-morpholin-4-yl-ethanone
- 1-(3-Bromo-phenyl)-2-morpholin-4-yl-ethanone
- 1-(3-Fluoro-phenyl)-2-morpholin-4-yl-ethanone
Uniqueness: 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone is unique due to the presence of the chloro group at the meta position on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)12(15)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 |
InChI Key |
VLEWZLBRZUERAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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